Ethyl 2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
Description
Ethyl 2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate (hereafter referred to as Compound A) is a spirooxindole derivative characterized by a unique chromene-indole fused ring system. Its molecular formula is C₂₅H₂₂N₂O₅ (average mass: 430.46 g/mol), with defined stereocenters at positions 4S and 7R . The compound's structural complexity, featuring a phenyl group at position 7 and spiro-conjugated rings, positions it as a candidate for diverse biological applications, including anti-tumor activity.
Properties
Molecular Formula |
C25H22N2O5 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 2'-amino-2,5'-dioxo-7'-phenylspiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate |
InChI |
InChI=1S/C25H22N2O5/c1-2-31-23(29)21-22(26)32-19-13-15(14-8-4-3-5-9-14)12-18(28)20(19)25(21)16-10-6-7-11-17(16)27-24(25)30/h3-11,15H,2,12-13,26H2,1H3,(H,27,30) |
InChI Key |
XQDHFJMJHJBIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)C5=CC=CC=C5)N |
Origin of Product |
United States |
Preparation Methods
Condensation of Isatin Derivatives with Active Methylene Components
A foundational approach involves the reaction of substituted isatins (1H-indole-2,3-diones) with malononitrile or cyanoacetate derivatives. For example, substituted 5-phenylisatin reacts with ethyl cyanoacetate and cyclohexenone derivatives under basic conditions to form the spirochromene-indole core. The reaction proceeds via Knoevenagel condensation followed by Michael addition and intramolecular cyclization. Piperidine or triethylamine catalyzes this process, with yields ranging from 70% to 92% depending on substituents.
Key Conditions :
Dearomatizing Spirocyclization of Tryptamine Derivatives
Transition-metal-free spirocyclization methods, as demonstrated for spiro[indole-3,3′-pyrrolidine]-2′-ones, can be adapted for chromene-indole systems. Tryptamine derivatives bearing a phenyl group at the 7-position undergo chloroformylation with ethyl chloroformate, followed by dearomatization to form the spiro junction. This one-pot method avoids metal catalysts, enhancing cost efficiency.
Optimization Insights :
-
Reagent : Ethyl chloroformate (1.2 equiv) in dichloromethane.
-
Cyclization Trigger : Base-mediated deprotonation (e.g., NaH).
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
The grindstone technique, validated for spiro indole-pyranothiazoles, offers an eco-friendly route. Substituted isatin, malononitrile, and ethyl acetoacetate are ground in a mortar with piperidine, achieving reaction completion in 10–15 minutes. This method eliminates solvent waste and reduces energy consumption, yielding 80–92% of the target spiro compound.
Advantages Over Conventional Methods :
-
Time : 10–15 minutes vs. 8–10 hours (reflux).
-
Yield Improvement : 20–30% higher than microwave-assisted synthesis.
Structural Elucidation and Characterization
Spectroscopic Confirmation
Synthesized compounds are characterized using:
-
1H/13C NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester), δ 6.5–7.8 ppm (aromatic protons), and δ 4.1–4.3 ppm (spiro junction protons).
-
IR Spectroscopy : Bands at 1700–1750 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡N), and 3350 cm⁻¹ (NH2).
-
X-ray Crystallography : Confirms spiro geometry and regiochemistry.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time | Advantages |
|---|---|---|---|---|
| Grindstone Technique | Solvent-free, piperidine | 80–92 | 10–15 min | Eco-friendly, high yield |
| Reflux in Toluene | Triethylamine, 80–110°C | 70–85 | 8–10 hrs | Scalable, reproducible |
| Microwave Irradiation | Catalyst-free, 100°C | 70–80 | 8–10 min | Rapid, energy-efficient |
| Dearomatization | NaH, dichloromethane | 80–85 | 2–3 hrs | Metal-free, one-pot |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the chromene and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s indole and chromene moieties can interact with various enzymes and receptors, potentially modulating biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Core Substituent Variations
Compound A is distinguished by a phenyl group at position 6. Key analogs include:
Key Observations :
- Phenyl vs.
- Stereochemical Influence: The 4S,7R configuration in Compound A could confer enantioselective interactions, a critical factor in drug-receptor recognition absent in non-chiral analogs .
Comparison :
- Green Chemistry : The TEBAC-catalyzed aqueous synthesis is more environmentally friendly than DMF-based methods .
- Yield and Scalability : High yields (80%) in water suggest scalability advantages for Compound A if similar routes are employed.
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Stability
- Compound A: Likely exhibits intramolecular N-H⋯O and O-H⋯O bonds due to amino and carbonyl groups, stabilizing the spiro-conformation .
- Ethyl 7,7-dimethyl analog : Crystal structure reveals intermolecular N-H⋯O bonds (N1-H1A⋯O4, N2-H2⋯O2), forming a layered packing structure. The phenyl group in Compound A may induce denser packing and higher melting points compared to alkyl analogs.
Spectroscopic Data
Anti-Tumor Activity of Analogs
While Compound A lacks explicit bioactivity data, structurally related spirooxindoles demonstrate anti-tumor effects:
- Compound 22 : Isopropyl 2-amino-5'-chloro-7,7-dimethyl-spirochromene-indole carboxylate shows IC₅₀ = 11 µM against MDA-231 breast cancer cells.
- SAR Trends : Chloro and methyl substituents enhance potency, suggesting that Compound A 's phenyl group may similarly modulate activity through hydrophobic interactions.
Biological Activity
Ethyl 2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate (referred to as compound A) is a synthetic organic compound with potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H20N4O5
- Molecular Weight : 428.4 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research indicates that compound A exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in vitro. The compound's structure suggests potential interactions with reactive oxygen species (ROS), enhancing its protective effects against oxidative damage.
Antimicrobial Properties
Compound A has been evaluated for its antimicrobial activity against various bacterial strains. In vitro assays revealed that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Potential
Recent studies have focused on the anticancer properties of compound A. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
The anti-inflammatory activity of compound A was assessed using animal models of inflammation. Results showed a significant reduction in inflammatory markers and symptoms in treated groups compared to controls. This suggests a potential application in treating inflammatory diseases.
Case Studies
- Antioxidant Study : In a controlled experiment, compound A was administered to mice exposed to oxidative stress. The results indicated a marked decrease in malondialdehyde levels and an increase in superoxide dismutase activity compared to untreated controls.
- Antimicrobial Evaluation : A series of agar diffusion tests were conducted with compound A against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
- Cancer Cell Line Testing : Compound A was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. IC50 values were found to be 25 µM and 30 µM respectively, indicating potent anticancer activity.
The biological activities of compound A can be attributed to its unique molecular structure, which allows for various interactions at the cellular level:
- Antioxidant Mechanism : The presence of dioxo groups facilitates electron donation to free radicals.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes is hypothesized due to the lipophilic nature of the compound.
- Anticancer Mechanism : Induction of apoptosis may occur through mitochondrial pathway activation and caspase cascade involvement.
Q & A
Q. How does the spirocyclic core influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura : React with aryl boronic acids (Pd(PPh), KCO, DMF/HO). Steric hindrance from the spiro system reduces yields (~40% vs. 70% for non-spiro analogs) .
- Click Chemistry : Azide-alkyne cycloaddition (CuSO, sodium ascorbate) proceeds efficiently (>80% yield) at the amino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
